molecular formula C9H8O5 B1586401 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester CAS No. 374063-90-8

4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester

Cat. No. B1586401
CAS RN: 374063-90-8
M. Wt: 196.16 g/mol
InChI Key: LVRDBRKWPFVTRN-UHFFFAOYSA-N
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Description

4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester, also known as 4-FUM, is an organic compound that has been studied extensively due to its potential applications in various fields. 4-FUM is a derivative of furan and has a molecular formula of C5H6O4. It is a white crystalline solid that is insoluble in water and has a melting point of about 114-116 °C. 4-FUM has been used in a variety of scientific research applications, such as organic synthesis, drug discovery, and biochemistry. In addition, 4-FUM has been investigated for its potential biochemical and physiological effects.

Scientific Research Applications

Antibacterial Agents

Furan derivatives, including methyl 4-(furan-2-yl)-2,4-dioxobutanoate, have been recognized for their potential in creating new antibacterial agents. The incorporation of the furan nucleus is a key synthetic strategy in medicinal chemistry, particularly due to the therapeutic efficacy of furan-related medicines . These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, which is crucial in the fight against microbial resistance.

Organic Synthesis and Catalysis

Methyl 4-(furan-2-yl)-2,4-dioxobutanoate can serve as a precursor in organic synthesis, particularly in catalytic processes. The study of its integration into biomass catalytic conversion exemplifies the synthesis of novel compounds through green chemistry principles .

Pharmaceutical Development

The diverse biological and pharmacological properties of furan derivatives make them suitable candidates for drug development. Their role in synthesizing drugs for a variety of diseases, including anti-inflammatory, analgesic, and antidepressant medications, is of significant interest in pharmaceutical research .

properties

IUPAC Name

methyl 4-(furan-2-yl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRDBRKWPFVTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377973
Record name 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester

CAS RN

374063-90-8
Record name 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(furan-2-yl)-2,4-dioxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(see, e.g., Ghosh, A. K., et al., J Med Chem 2005, 48, 6767-71). To a stirred solution of MeOH (150 mL) at room temperature under nitrogen, freshly cut Na (1.81 g, 78.7 mmol) was added in pieces and with care. After all the sodium dissolved, a mixture of 2-acetylfuran (6 mL, 59.8 mmol) and diethyl oxalate (8.14 mL, 59.9 mmol) was added dropwise over a period of 3 min at room temperature. The resulting mixture was continued to stir. Brown precipitates formed after 20 min stir. The mixture was stirred for a total of 1 h. The reaction mixture was cooled to 0° C., and a mixture of concentrated H2SO4 and ice was added. Some solid precipitated at this point which was filtered off but was not the desired product by 1H NMR. The filterate was extracted with CH2Cl2 (50 mL×2). The combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude was recrystallized from hot iPrOH to give the title compound (4.15 g, 35%) as a dark brown solid. 1H NMR (400 MHz, CDCl3) δ 7.67-7.65 (m, 1H), 7.33 (d, J=3.6 Hz, 1H), 6.93 (s, 1H), 6.60 (dd, J=3.5, 1.5 Hz, 1H), 3.91 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 181.01, 165.39, 162.43, 150.82, 147.73, 118.58, 113.14, 99.17, 53.18.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
8.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na
Quantity
1.81 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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